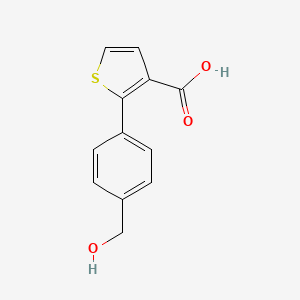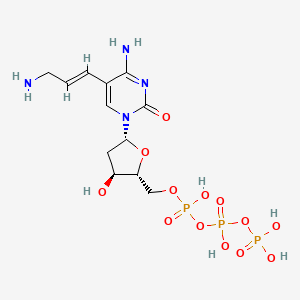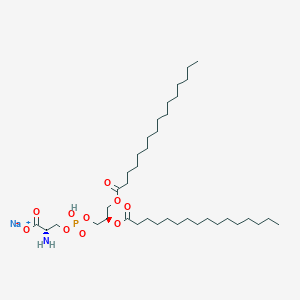
3',5'-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2'-O-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine is a synthetic nucleoside analogue. This compound is known for its antiviral properties, particularly against herpes simplex virus and varicella-zoster virus. Its structure is reminiscent of naturally occurring nucleosides, which allows it to integrate into viral DNA and disrupt replication processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine involves multiple steps. The starting material is typically a uridine derivative, which undergoes fluorination, acetylation, and methylation reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same chemical reactions as in the laboratory synthesis but optimized for large-scale production. Quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a compound with a different aromatic group.
Applications De Recherche Scientifique
3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogues and their reactivity.
Biology: Researchers use it to investigate the mechanisms of viral DNA replication and the effects of nucleoside analogues on cellular processes.
Medicine: Its antiviral properties make it a candidate for developing treatments for viral infections.
Industry: It is used in the production of antiviral drugs and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of 3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine involves its incorporation into viral DNA. Once integrated, it disrupts the DNA replication process, leading to the termination of the DNA chain. This prevents the virus from replicating and spreading. The molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another nucleoside analogue with anticancer properties.
Acyclovir: An antiviral compound used to treat herpes simplex virus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
3’,5’-Di-O-acetyl-5-fluoro-O4-(2,4,6-trimethylphenyl)-2’-O-methyluridine is unique due to its specific structural modifications, which enhance its antiviral activity and stability. The presence of the acetyl and methyl groups, along with the fluorine atom, contributes to its distinct properties compared to other nucleoside analogues.
Propriétés
IUPAC Name |
[3-acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]-4-methoxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O8/c1-11-7-12(2)18(13(3)8-11)34-21-16(24)9-26(23(29)25-21)22-20(30-6)19(32-15(5)28)17(33-22)10-31-14(4)27/h7-9,17,19-20,22H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZZKFYJYYGZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=O)N(C=C2F)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O8 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)

palladium(II)](/img/structure/B12063454.png)





![2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12063479.png)

